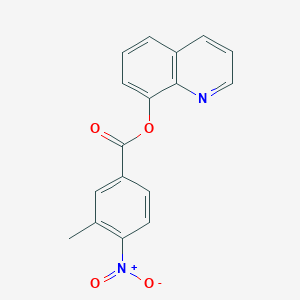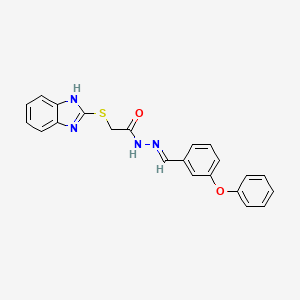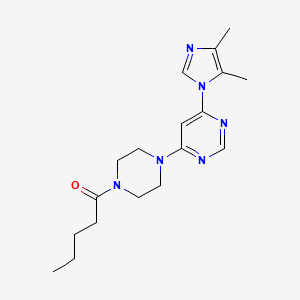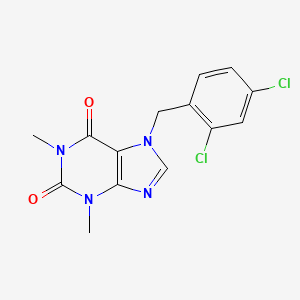
4-(4-acetyl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(4-acetyl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine involves complex organic reactions, including nucleophilic attack and separation of isomers. For instance, a series of new piperazinopyrimidines were synthesized by the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, leading to compounds with significant pharmacological profiles (Mattioda et al., 1975). Another method described the synthesis of a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, highlighting the structural versatility that can be achieved through synthetic chemistry (Jang et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine core substituted with piperazinyl and pyrrolidinyl groups. The structural analysis often involves spectroscopic methods and elemental analyses to confirm the configurations and functional groups present. The detailed structure elucidates the interaction potential of the compound, crucial for its pharmacological actions and chemical reactivity.
Chemical Reactions and Properties
4-(4-Acetyl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine participates in various chemical reactions due to its active functional groups. It can undergo nucleophilic substitution, acetylation, and condensation reactions, which are foundational in modifying its structure for specific applications. For example, the compound has been used as a precursor in synthesizing bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) under microwave irradiation, demonstrating its versatility in organic synthesis (Mekky et al., 2021).
Applications De Recherche Scientifique
Synthesis and Anti-histaminic Activity
Novel pyrimidines, including compounds related to "4-(4-acetyl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine," have been synthesized and evaluated for their anti-histaminic activity. The synthesis involved the condensation of chalcones of 4'-piperazine acetophenone with guanidine HCl, leading to compounds with significant anti-histaminic activity, suggesting potential applications in allergy and inflammation treatment (Rahaman et al., 2009).
P2Y12 Antagonists for Platelet Aggregation Inhibition
Piperazinyl-glutamate-pyrimidines, closely related structurally to "4-(4-acetyl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine," have been developed as potent P2Y12 antagonists. These compounds exhibit exceptional potency in inhibiting platelet aggregation, a key factor in thrombosis, indicating their potential use in preventing cardiovascular diseases (Parlow et al., 2009).
Overcoming Cisplatin Resistance in Cancer Therapy
Platinum(II) and palladium(II) complexes with 2-Acetyl Pyridine and related compounds have shown the ability to overcome cisplatin resistance in cancer cells. These complexes exhibit cytotoxic potency in low micromolar ranges, presenting a promising avenue for developing new cancer therapies (Kovala‐Demertzi et al., 2003).
Antimicrobial Activity
Synthesis of pyrimidine derivatives, including those structurally related to "4-(4-acetyl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine," has demonstrated antimicrobial activity. These compounds were synthesized via various chemical reactions and tested against different microbial strains, showcasing their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Anti-inflammatory and Analgesic Activities
Research has also explored the anti-inflammatory and analgesic activities of pyrimidine derivatives. Through synthesis and biological testing, certain compounds have been found to exhibit activities comparable or superior to standard drugs, indicating their potential in pain management and inflammation control (Sondhi et al., 2007).
Propriétés
IUPAC Name |
1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-12(20)17-8-10-18(11-9-17)13-4-5-15-14(16-13)19-6-2-3-7-19/h4-5H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNQGLSKBCSSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)
![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)
![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)

![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)
![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)